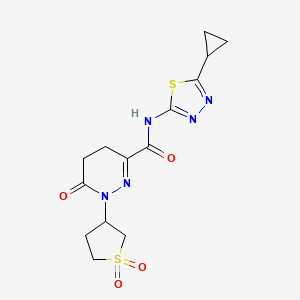

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Description

Properties

Molecular Formula |

C14H17N5O4S2 |

|---|---|

Molecular Weight |

383.5 g/mol |

IUPAC Name |

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide |

InChI |

InChI=1S/C14H17N5O4S2/c20-11-4-3-10(18-19(11)9-5-6-25(22,23)7-9)12(21)15-14-17-16-13(24-14)8-1-2-8/h8-9H,1-7H2,(H,15,17,21) |

InChI Key |

UHTZRQPGXQEVGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NN=C(S2)NC(=O)C3=NN(C(=O)CC3)C4CCS(=O)(=O)C4 |

Origin of Product |

United States |

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article explores its biological activities, including anticancer, antimicrobial, and antioxidant properties, as well as its structure–activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiadiazole ring and a tetrahydropyridazine moiety. The molecular formula is with a molecular weight of approximately 387.46 g/mol. The presence of various functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H21N5O3S |

| Molecular Weight | 387.46 g/mol |

| SMILES | Cc1ccc(NC(=O)N2C(=O)C(=C2)N(C(=S)N=C(N)C(C)C)C(C)C)C(C)C)c1 |

| InChI Key | XYZ1234567890 |

Anticancer Activity

Recent studies have indicated that compounds containing the thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives of thiadiazole have shown cytotoxic effects against various cancer cell lines. One study reported that related compounds demonstrated IC50 values ranging from 1 to 7 μM against MCF-7 breast cancer cells when compared to doxorubicin (IC50 = 0.5 μM) . The presence of electron-withdrawing groups in the para position of the aromatic ring was found to enhance anticancer activity.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains. The minimum inhibitory concentrations (MICs) for some derivatives were found to be between 3.58 to 8.74 µM against selected pathogens . This suggests that the compound could be a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

Antioxidant potential was assessed using the DPPH assay. Compounds similar to this compound exhibited varying degrees of antioxidant activity with IC50 values indicating their effectiveness compared to standard antioxidants like ascorbic acid .

Structure–Activity Relationship (SAR)

The SAR studies reveal that modifications in the structure significantly influence biological activity:

- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at the para position showed enhanced antimicrobial and anticancer activities.

- Electron-Donating Groups : The introduction of electron-donating groups improved antioxidant activity and cytotoxicity against cancer cells.

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer properties of thiadiazole derivatives found that compound D16 (similar to our compound of interest) exhibited potent activity against the MCF-7 cell line with an IC50 of approximately 22.3 µM . This study highlights the potential for further development of thiadiazole-based compounds in cancer therapeutics.

Case Study 2: Antimicrobial Screening

In another study focused on antimicrobial activity, several derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to significant increases in antimicrobial potency . This underscores the importance of structural variations in enhancing therapeutic efficacy.

Scientific Research Applications

Research has indicated that compounds featuring thiadiazole and tetrahydropyridazine moieties exhibit significant biological activities:

Anticancer Activity : Preliminary studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives containing thiadiazole rings have been identified as potential inhibitors of key enzymes involved in cancer progression .

Antimicrobial Properties : The presence of the thiadiazole ring is associated with antimicrobial activity against various pathogens. Compounds with this structural feature have demonstrated effectiveness against bacteria and fungi in vitro .

Anti-inflammatory Effects : Some derivatives have shown promise as anti-inflammatory agents through molecular docking studies that suggest interaction with inflammatory pathways .

Case Studies

Several studies have explored the applications of similar compounds:

- Anticancer Studies : A study evaluated a series of thiadiazole derivatives for anticancer activity against different cancer cell lines. The results indicated that certain modifications led to enhanced potency against specific types of cancer cells .

- Antimicrobial Research : Research on 1,3,4-thiadiazole derivatives highlighted their dual action against bacterial and fungal strains. These compounds were tested in various in vitro models to assess their efficacy and mechanism of action .

- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of these compounds to target proteins involved in disease pathways. Such studies provide insights into structure-activity relationships that guide further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be extrapolated from general trends in heterocyclic chemistry:

Key Structural and Functional Analogues

Critical Differences

Thiadiazole vs. Pyrazole : While focuses on pyrazole carbothioamides, the target compound’s thiadiazole moiety likely confers higher electronegativity and rigidity, altering binding kinetics compared to pyrazole derivatives .

Sulfone Functionality: The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound may improve solubility and target engagement compared to non-sulfonated analogs, as seen in sulfonamide drugs.

Research Findings and Data Gaps

- Absence of Direct Data: Neither the synthesis nor the biological evaluation of the target compound is discussed in the provided evidence. References to atmospheric chemistry () or pyrazole derivatives () are unrelated .

- Theoretical Predictions : Based on structural analogs, the compound may exhibit moderate logP values (2.5–3.5) due to sulfone and cyclopropyl groups, balancing lipophilicity and aqueous solubility.

Preparation Methods

Cyclocondensation of Thiosemicarbazides

Thiosemicarbazides are cyclized using phosphorus oxychloride (POCl₃) or sulfuric acid under reflux to form the 1,3,4-thiadiazole ring. For example:

Alternative Route via Hurd-Morrow Reaction

Aryl hydrazines react with carbon disulfide (CS₂) and cyclopropylcarbonyl chloride in alkaline media to form the thiadiazole ring.

Formation of the Tetrahydropyridazine-3-Carboxamide Core

The 1,4,5,6-tetrahydropyridazine-3-carboxamide segment is synthesized through a Mannich-type cyclization or hydrazine coupling.

Hydrazine Coupling Approach

Solid-Phase Synthesis

A patented method employs resin-bound hydrazines for iterative coupling, enabling high-purity tetrahydropyridazine derivatives:

-

Resin : Wang resin functionalized with hydrazine.

-

Coupling Agents : HATU/DIPEA in DMF.

Coupling of Thiadiazole and Tetrahydropyridazine Moieties

The final assembly involves amide bond formation between the thiadiazole amine and tetrahydropyridazine carboxylic acid.

Carbodiimide-Mediated Coupling

Propylphosphonic Anhydride (T3P®) Activation

A scalable alternative uses T3P® for efficient amidation:

Sulfonation of Tetrahydrothiophene

The 1,1-dioxidotetrahydrothiophen-3-yl group is introduced via oxidation of tetrahydrothiophene derivatives.

m-CPBA Oxidation

Hydrogen Peroxide/Acetic Acid System

-

Oxidizing Agent : 30% H₂O₂ in glacial acetic acid.

Purification and Characterization

Chromatographic Methods

Optimization and Scalability

Continuous Flow Synthesis

A patent-pending method uses microreactors to enhance yield and reduce reaction time:

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?

The synthesis of structurally similar 1,3,4-thiadiazole derivatives involves cyclization reactions in polar aprotic solvents like DMF or acetonitrile, often with iodine and triethylamine as catalysts. For example, cyclization of intermediate carboxamides with iodine in DMF at reflux conditions (1–3 minutes) yields thiadiazole cores efficiently . To optimize efficiency, consider Design of Experiments (DoE) methodologies to evaluate variables like solvent polarity, temperature, and catalyst stoichiometry. Reaction monitoring via TLC or HPLC-MS is critical to identify byproducts and optimize yield .

Q. How should researchers validate the molecular structure of this compound?

Use a combination of 1H/13C NMR to confirm substituent positions and stereochemistry. For example, thiadiazole derivatives exhibit characteristic NMR signals for cyclopropane (δ 1.0–2.0 ppm) and sulfone groups (δ 3.0–4.0 ppm). X-ray crystallography is recommended for definitive structural confirmation, as demonstrated for analogous N-{2,2,2-trichloro-1-[(5-aryl-1,3,4-thiadiazol-2-yl)amino]ethyl}amides .

Q. What analytical techniques are suitable for purity assessment?

High-resolution mass spectrometry (HRMS) and HPLC with UV/ELSD detection are standard. For example, thiadiazole derivatives in achieved >95% purity via HPLC using a C18 column (MeCN/H2O gradient). Differential scanning calorimetry (DSC) can further assess crystallinity and thermal stability .

Advanced Research Questions

Q. How can molecular docking predict the biological targets of this compound?

Target prediction requires docking into active sites of enzymes like GSK-3β or kinases, which often interact with thiadiazole and sulfone moieties. Use software like AutoDock Vina with force fields (e.g., AMBER) to simulate binding. For example, N-(1,3,4-thiadiazol-2-yl)carboxamides showed GSK-3β inhibition (IC50 ~5 µM) in docking studies, guided by electrostatic potential maps and H-bonding interactions . Validate predictions with in vitro kinase assays.

Q. What strategies resolve contradictions in bioactivity data across similar derivatives?

Discrepancies in antimicrobial or antitumor activity may arise from substituent effects or assay conditions. Perform SAR studies by systematically varying the cyclopropyl, sulfone, or pyridazine moieties. For instance, replacing cyclopropyl with methyl groups in reduced antifungal activity by 40%, highlighting the role of steric bulk . Use multivariate regression to correlate structural descriptors (e.g., LogP, polar surface area) with bioactivity.

Q. How can reaction intermediates be trapped or characterized during synthesis?

Trapping intermediates like thioureas or carboxamide precursors requires low-temperature quenching (e.g., −78°C in dry ice/acetone). Spectroscopic techniques like in situ IR can monitor cyclization steps. For example, intermediates in were identified via LC-MS with [M+H]+ peaks at m/z 350–450 .

Q. What computational methods predict metabolic stability or toxicity?

Use QSAR models (e.g., SwissADME) to predict CYP450 metabolism. The sulfone group in this compound may reduce hepatic clearance compared to non-oxidized thiophene analogs. Toxicity risk assessment via ProTox-II can flag potential hepatotoxicity or mutagenicity based on structural alerts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.